

# Application Note: Geochemical Analysis of Dioptase for Provenance Studies

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Compound of Interest		
Compound Name:	DIOPTASE	
Cat. No.:	B1173581	Get Quote

AN-GEO-DIOPTASE-01

#### Introduction

**Dioptase** (CuSiO<sub>3</sub>·H<sub>2</sub>O) is a vibrant emerald-green to bluish-green copper cyclosilicate mineral.[1][2] It forms as a secondary mineral in the oxidized zones of copper sulfide deposits, often in arid or desert regions.[1][2] Notable occurrences include Tsumeb, Namibia; the Altyn-Tyube deposit in Kazakhstan; and various locations in the Democratic Republic of Congo and the southwestern United States.[1][3][4] The unique geochemical environment during its formation imparts a distinct chemical signature, making **dioptase** a valuable mineral for provenance studies. Determining the origin of geological materials is crucial in archaeology, forensics, and resource exploration.[5][6] Geochemical fingerprinting, through the analysis of trace elements and isotopic ratios, provides a robust method for tracing these materials back to their source.[6][7][8]

## Principle of the Method

The fundamental principle of geochemical provenance is that different geological sources possess unique chemical characteristics that are imparted to the minerals formed within them. [6] During its crystallization in the oxidized zones of copper deposits, **dioptase** incorporates minor and trace elements from the surrounding host rocks and mineralizing fluids.[2] The specific suite and concentration of these elements (e.g., Pb, Zn, As, Ge) and the isotopic ratios of elements like oxygen ( $\delta^{18}$ O) and hydrogen ( $\delta$ D) create a unique "fingerprint" characteristic of that specific geological locality.[5][7][8] By comparing the geochemical fingerprint of a **dioptase** 



sample of unknown origin to a database of known sources, its provenance can be determined with a high degree of confidence.

## **Applications**

- Archaeology: Tracing the trade and transport routes of ancient peoples by determining the source of dioptase used as pigments or ornamental stones.
- Geology: Understanding the geological history and evolution of mineral deposits and constraining models of ore formation.[5]
- Forensics: Linking mineral evidence from a crime scene to a specific geographic location.

## **Data Presentation: Geochemical Signatures**

The precise geochemical fingerprint of **dioptase** is defined by the concentration of various trace elements. While a comprehensive, publicly available database for **dioptase** from all major localities is still a subject of ongoing research, the following table presents a hypothetical, yet realistic, summary of expected trace element variations based on the geochemistry of associated minerals in known deposits. These values are illustrative and would be quantified using techniques like LA-ICP-MS.

Table 1: Representative Trace Element Concentrations (in parts per million, ppm) in **Dioptase** from Different Geological Localities.



Locality	Lead (Pb)	Zinc (Zn)	Arsenic (As)	Germanium (Ge)	Cobalt (Co)
Tsumeb, Namibia	150 - 2500	50 - 800	200 - 5000	100 - 1200	5 - 50
Altyn-Tyube, Kazakhstan	10 - 150	20 - 300	10 - 200	5 - 50	1 - 20
Katanga, D.R. Congo	20 - 300	100 - 1500	5 - 100	1 - 20	50 - 1000
Mammoth-St. Anthony, USA	500 - 4000	50 - 500	50 - 600	< 10	< 10

Note: These values are illustrative examples based on the known geochemistry of the respective ore bodies. Actual concentrations require empirical analysis.

## **Experimental Protocols**

The primary technique for obtaining high-spatial-resolution, in-situ trace element data from minerals like **dioptase** is Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS).[9][10]

## Protocol 1: Trace Element Analysis via LA-ICP-MS

- 1.0 Sample Preparation 1.1. Mounting: Mount the **dioptase** crystal(s) or fragments in an epoxy resin puck. Ensure the region of interest is oriented towards the surface. 1.2. Polishing: Grind and polish the mounted sample using a series of decreasing abrasive grits to achieve a flat, mirror-like surface. A final polish with a 0.25 µm diamond suspension is recommended. 1.3. Cleaning: Clean the polished surface ultrasonically in deionized water followed by ethanol to remove any contaminants and polishing residues. 1.4. Imaging: Document the sample using optical microscopy or Scanning Electron Microscopy (SEM) to identify inclusion-free areas for analysis.
- 2.0 Instrumentation and Calibration 2.1. Instrumentation: A typical setup includes a UV laser ablation system (e.g., 213 nm Nd:YAG or 193 nm ArF excimer) coupled to a quadrupole or







multi-collector ICP-MS.[10][11] 2.2. External Standards: Use certified glass reference materials for external calibration (e.g., NIST SRM 610/612/614).[9] These standards have well-characterized concentrations of a wide range of trace elements. 2.3. Internal Standard: Use an element with a known concentration in the sample for internal standardization to correct for variations in ablation yield and instrument sensitivity.[9] For **dioptase** (CuSiO<sub>3</sub>·H<sub>2</sub>O), Copper (Cu) or Silicon (Si) can be used, as their stoichiometric concentration can be calculated.[12]

#### 3.0 Data Acquisition 3.1. Ablation Parameters:

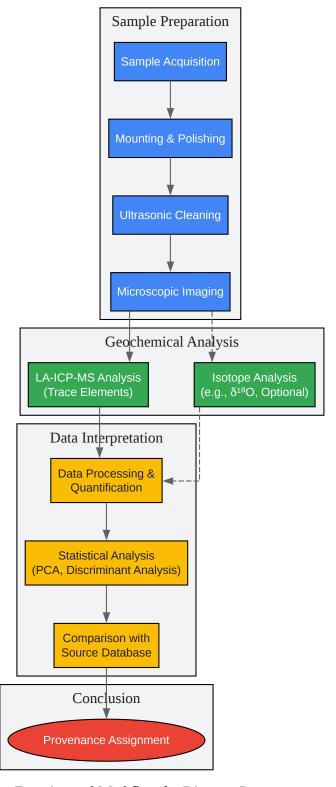
- Laser Fluence: 3-5 J/cm<sup>2</sup>
- Spot Size: 20-50 μm (depending on crystal size and zoning)
- Repetition Rate: 5-10 Hz
- Carrier Gas: Helium (~0.8 L/min) mixed with Argon before entering the ICP. 3.2. Analysis Sequence:
- Measure the gas blank (carrier gas only) for background correction.
- Analyze the external standard (e.g., NIST SRM 610) multiple times throughout the analytical session to monitor and correct for instrument drift.
- Analyze the unknown dioptase samples. It is recommended to perform multiple spot analyses on each sample to assess homogeneity.

4.0 Data Processing 4.1. Signal Integration: Select stable signal intervals from the time-resolved analysis of both standards and samples, avoiding any zones with inclusions. 4.2. Correction and Quantification: Use specialized software (e.g., lolite, Glitter, or similar) to perform background subtraction, internal standard correction, and external calibration to convert raw counts per second into quantitative concentration data (ppm).

# **Visualized Workflows and Relationships**

The following diagrams illustrate the key processes involved in **dioptase** provenance analysis.



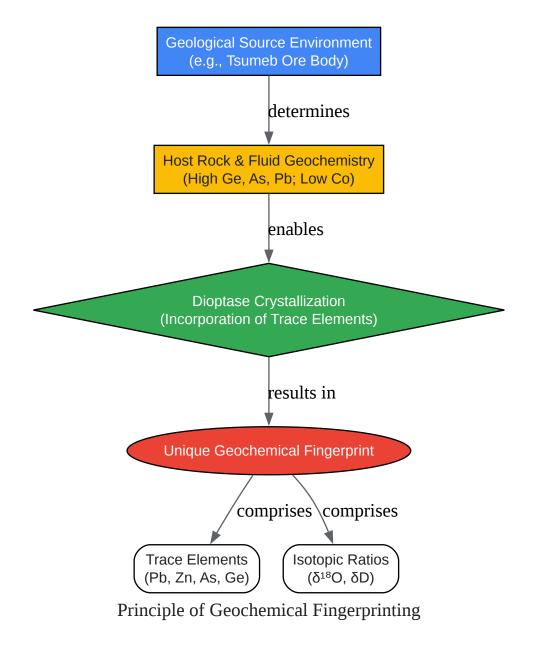


Experimental Workflow for Dioptase Provenance

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Caption: A flowchart detailing the step-by-step experimental workflow.





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Caption: The logical relationship from the geological source to the final fingerprint.

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## Methodological & Application





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